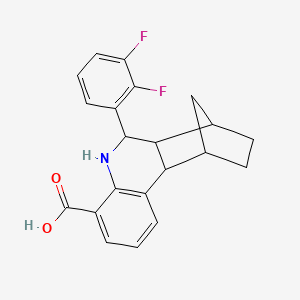![molecular formula C20H22N4O3 B14945811 ethyl (3,5-dimethyl-4-{[(2-methylquinolin-4-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B14945811.png)
ethyl (3,5-dimethyl-4-{[(2-methylquinolin-4-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE involves multiple steps. One common method is the cyclocondensation of hydrazine with a carbonyl system . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antileishmanial and antimalarial agent . In medicine, it is being explored for its potential therapeutic effects against various diseases. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mecanismo De Acción
The mechanism of action of ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Compared to other pyrazole derivatives, ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE stands out due to its unique structure and diverse applications. Similar compounds include other pyrazole derivatives such as hydrazine-coupled pyrazoles and imidazole-containing compounds . Each of these compounds has its own set of properties and applications, but ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE is particularly notable for its potential in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C20H22N4O3 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
ethyl 2-[3,5-dimethyl-4-[(2-methylquinoline-4-carbonyl)amino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C20H22N4O3/c1-5-27-18(25)11-24-14(4)19(13(3)23-24)22-20(26)16-10-12(2)21-17-9-7-6-8-15(16)17/h6-10H,5,11H2,1-4H3,(H,22,26) |
Clave InChI |
NUYGYLCJOHIKGA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B14945732.png)
![7,9-Dichloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14945738.png)
![6-(2-aminophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14945739.png)
![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
![N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide](/img/structure/B14945747.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B14945758.png)
![7-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14945765.png)

![5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B14945776.png)
![2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B14945787.png)
![Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B14945793.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone](/img/structure/B14945807.png)

